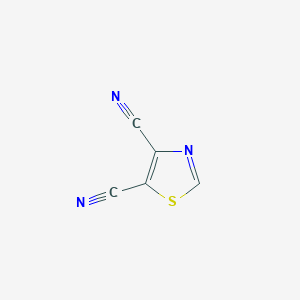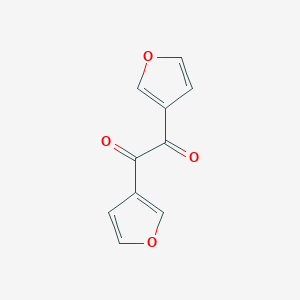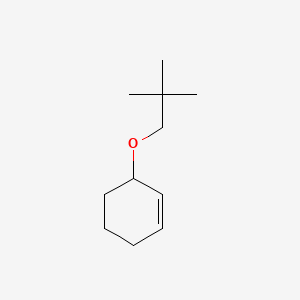
3-(Neopentyloxy)-1-cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Neopentyloxy)-1-cyclohexene: is an organic compound characterized by a cyclohexene ring substituted with a neopentyloxy group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Neopentyloxy)-1-cyclohexene typically involves the reaction of cyclohexene with neopentyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate carbocation, which then reacts with the neopentyl alcohol to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Neopentyloxy)-1-cyclohexene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The neopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(Neopentyloxy)-1-cyclohexene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s derivatives may serve as lead compounds for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Neopentyloxy)-1-cyclohexene involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, which can lead to the formation of active intermediates or products that interact with biological systems.
Comparaison Avec Des Composés Similaires
3-(Neopentyloxy)-1-cyclopentene: Similar structure but with a cyclopentene ring.
3-(Neopentyloxy)-1-benzene: Similar structure but with a benzene ring.
3-(Neopentyloxy)-1-butene: Similar structure but with a butene chain.
Uniqueness: 3-(Neopentyloxy)-1-cyclohexene is unique due to its cyclohexene ring, which provides distinct chemical and physical properties compared to its analogs
Propriétés
Numéro CAS |
54965-85-4 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
3-(2,2-dimethylpropoxy)cyclohexene |
InChI |
InChI=1S/C11H20O/c1-11(2,3)9-12-10-7-5-4-6-8-10/h5,7,10H,4,6,8-9H2,1-3H3 |
Clé InChI |
JNXNRLOWPYSNAY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COC1CCCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


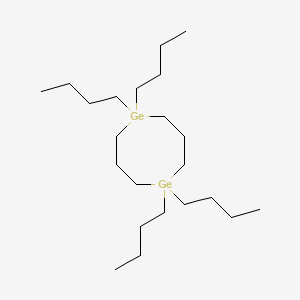

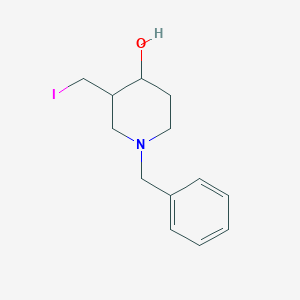

![[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine](/img/structure/B13961372.png)

![2-[(3-hydroxy-1-propyl)amino]-4-methoxypyridine-N-oxide](/img/structure/B13961391.png)
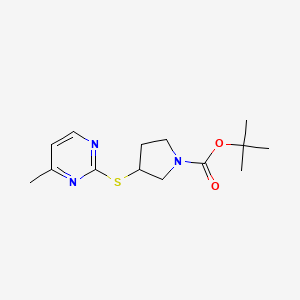
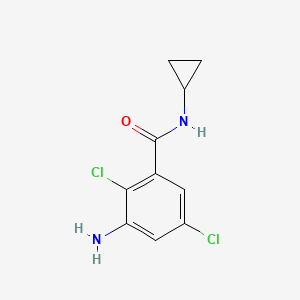

![7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)

